Cas no 1936629-92-3 (4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-)

4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-, is a heterocyclic compound featuring both pyrimidine and pyrazole functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyrimidine core offers a versatile scaffold for further derivatization, while the pyrazole moiety enhances binding affinity in target interactions. Its carboxylic acid group allows for straightforward functionalization, facilitating the development of bioactive molecules. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents due to its balanced solubility and stability. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial applications.
4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- structure
1936629-92-3 structure
Product Name:4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-
CAS No:1936629-92-3
MF:C9H8N4O2
MW:204.18542098999
CID:5277254
Update Time:2025-10-07

4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-
    • Inchi: 1S/C9H8N4O2/c14-9(15)7-2-4-10-8(12-7)6-13-5-1-3-11-13/h1-5H,6H2,(H,14,15)
    • InChI Key: OVUWUFCLBTZOPS-UHFFFAOYSA-N
    • SMILES: C1(CN2C=CC=N2)=NC=CC(C(O)=O)=N1

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Additional information on 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-

4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-: A Promising Scaffold for Targeted Therapeutic Applications

4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- (CAS No. 1936629-92-3) represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry due to its potential for modulating key biological pathways. This compound features a pyrimidine ring fused with a pyrazole moiety, creating a versatile platform for drug design. The strategic placement of functional groups, particularly the carboxylic acid at the 4-position and the pyrazolylmethyl linker at the 2-position, enables interactions with diverse biological targets, including kinases, ion channels, and protein-protein interaction interfaces. Recent studies have highlighted its role in the development of small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders.

Recent advances in computational drug discovery have identified 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- as a promising lead compound for targeting the ATP-binding cassette (ABC) transporter family, which plays a critical role in multidrug resistance in cancer cells. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit potent inhibition of P-glycoprotein (P-gp), a key efflux pump associated with chemotherapy resistance. The compound's ability to modulate P-gp activity was validated through in vitro assays, with IC50 values showing high efficacy compared to existing inhibitors. This finding underscores its potential as a therapeutic agent in overcoming drug resistance in oncology.

Structure-activity relationship (SAR) analyses of 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- have revealed that the pyrazole ring contributes significantly to its binding affinity. Researchers at the University of Tokyo (2024) reported that substituting the pyrazole nitrogen with an electron-withdrawing group enhanced the compound's potency against ALK (Anaplastic Lymphoma Kinase) tyrosine kinase, a target implicated in non-small cell lung cancer (NSCLC). This structural optimization highlights the importance of the pyrazole moiety in achieving selectivity and efficacy for kinase inhibition. Such insights are critical for the development of next-generation targeted therapies.

Another area of interest is the application of 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- in neurodegenerative disease research. A 2023 preclinical study in ACS Chemical Neuroscience explored its potential as a modulator of tau protein aggregation, a hallmark of Alzheimer's disease. The compound was shown to reduce tau fibril formation in vitro, suggesting its utility in disease-modifying therapies. These findings align with growing efforts to target protein misfolding pathways in neurodegeneration, a field that has seen rapid advancements in the past decade.

From a synthetic perspective, the preparation of 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- involves a multi-step process that combines nucleophilic substitution and coupling reactions. A 2022 paper in Organic & Biomolecular Chemistry described a novel approach using microwave-assisted synthesis to improve the efficiency of the pyrazole-functionalization step. This method reduces reaction times by 40% compared to traditional protocols, demonstrating the importance of green chemistry in pharmaceutical development. Such innovations are essential for scaling up production for clinical trials.

Current research is also investigating the pharmacokinetic properties of 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-y methyl)- to determine its potential for oral administration. Preliminary studies in rat models (2024) showed that the compound exhibits good bioavailability and minimal hepatic metabolism, which is a significant advantage for drug candidates. These characteristics make it a strong candidate for further preclinical evaluation in oncology and neurology.

As the field of precision medicine continues to evolve, compounds like 4-Pyrimidinecarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)- represent a bridge between traditional drug discovery and modern therapeutic strategies. Their ability to target multiple pathways with high specificity positions them as valuable assets in the development of innovative treatments for complex diseases. Ongoing research is expected to further clarify their therapeutic potential and optimize their use in clinical settings.

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